1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene

Description

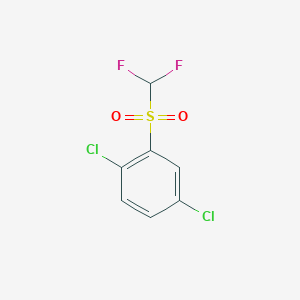

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1,4-positions and a difluoromethylsulfonyl group (-SO₂CF₂H) at the 2-position. This structure combines electron-withdrawing groups (chloro and sulfonyl) with fluorine’s unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science. The difluoromethylsulfonyl moiety enhances metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorine’s high electronegativity and small atomic radius influence lipophilicity and molecular conformation .

Properties

Molecular Formula |

C7H4Cl2F2O2S |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

1,4-dichloro-2-(difluoromethylsulfonyl)benzene |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |

InChI Key |

KZDOURCEJFIMHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene typically involves the introduction of the difluoromethylsulfonyl group onto a benzene ring substituted with chlorine atoms. One common method involves the reaction of 1,4-dichlorobenzene with difluoromethyl sulfone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .

Chemical Reactions Analysis

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing effects of the chlorine and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack and electrophilic substitution. The difluoromethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of halogenated sulfonyl benzenes. Key analogs include:

Electronic and Steric Effects

- Fluorine vs. Hydrogen/Methyl : The difluoromethyl group (-CF₂H) in the target compound reduces basicity of adjacent groups compared to methyl (-CH₃) or hydrogen, enhancing membrane permeability .

- Sulfonyl Group Impact : The sulfonyl group (-SO₂-) stabilizes negative charge, increasing acidity of nearby protons. Fluorine’s inductive effect further polarizes the sulfonyl group, altering binding interactions in biological systems .

Solubility and Reactivity

- The target compound’s solubility in polar aprotic solvents (e.g., DMSO) is superior to non-fluorinated analogs due to fluorine’s polarity. However, it is less soluble than piperazine-containing derivatives (e.g., CAS 497060-77-2), which benefit from the basic nitrogen in piperazine .

- Reactivity in nucleophilic substitution reactions is lower than in non-fluorinated sulfonyl benzenes, as fluorine’s electron-withdrawing effect deactivates the aromatic ring .

Pharmaceutical Relevance

- Fluorinated sulfonyl benzenes are explored as kinase inhibitors or protease modulators. The difluoromethyl group in the target compound may reduce off-target interactions by fine-tuning steric bulk and electronic properties .

- Comparative studies with CAS 497060-77-2 suggest that piperazine derivatives exhibit higher binding affinity to serotonin receptors, but the target compound’s fluorinated sulfonyl group offers better metabolic stability in vivo .

Agrochemical Potential

- Analogous chloro-sulfonyl benzenes are precursors to herbicides. The difluoromethyl group may enhance soil persistence and target specificity compared to methylsulfonyl analogs .

Biological Activity

1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzene ring substituted with two chlorine atoms and a difluoromethylsulfonyl group, which may enhance its reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₄Cl₂F₂O₂S. Its structural characteristics include:

- Chlorine Substituents : Two chlorine atoms that contribute to the compound's electrophilic nature.

- Difluoromethylsulfonyl Group : This moiety is believed to play a crucial role in the compound's biological activity by facilitating interactions with biological targets through hydrogen bonding and dipole interactions.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial and antifungal properties. The difluoromethylsulfonyl group may enhance these activities by improving interaction with microbial targets.

- Electrophilic Character : The compound's electrophilic nature suggests it may interact with various biomolecules, including proteins and enzymes. This interaction could lead to insights into its therapeutic potential or toxicological profiles.

Interaction Studies

Preliminary interaction studies indicate that this compound may exhibit significant reactivity towards biological molecules. Understanding these interactions is crucial for elucidating its potential therapeutic uses.

| Biological Target | Interaction Type | Potential Implications |

|---|---|---|

| Proteins | Electrophilic attack | Potential therapeutic applications |

| Enzymes | Inhibition | Possible use in drug development |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound remain limited, related compounds have shown promising results in various biological assays:

- Antimicrobial Activity : Similar compounds have demonstrated effective inhibition against bacterial strains, suggesting that this compound may possess comparable properties.

- Inhibition Studies : Compounds structurally related to this dichlorobenzene derivative have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways, indicating a potential role in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dichloro-2-(difluoromethyl)sulfonylbenzene | Structure | Different substitution pattern; potential for varied reactivity |

| 1-Chloro-2-(difluoromethyl)sulfonylbenzene | Structure | Fewer chlorine substituents; may exhibit different biological activity |

| 1-Bromo-4-(difluoromethyl)sulfonylbenzene | Structure | Bromine instead of chlorine; affects nucleophilicity and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.